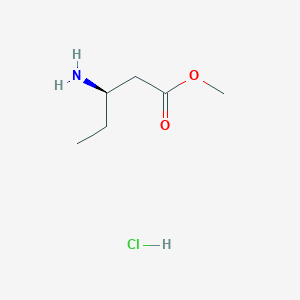
9H-カルバゾール-3,6-ジカルボニトリル
概要
説明
科学的研究の応用
有機エレクトロニクス
9H-カルバゾール-3,6-ジカルボニトリル: は、優れた電子受容特性を持つため、有機エレクトロニクスにおいて有望な材料です。 この化合物は、高い熱安定性と良好な電荷輸送特性を示す新規ポリマーの合成に使用できます。そのため、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) に適しています .
光起電力材料
この化合物は、光起電力材料の構成要素として役立ちます。光を吸収して電気エネルギーに変換する能力は、効率的な太陽電池の開発にとって不可欠です。 研究者は、バルクヘテロ接合型太陽電池に使用できる新しい共役ポリマーの設計におけるこの化合物の利用を探求しています .
光/電気触媒
触媒の分野では、9H-カルバゾール-3,6-ジカルボニトリル は光/電気触媒を作成するために使用されます。 これらの材料は、光照射または電気入力下で化学反応を駆動することができ、これは持続可能なエネルギー変換プロセスに役立ちます .
エネルギー貯蔵材料
この化合物は、エネルギー貯蔵材料の開発にも役立ちます。この化合物は、高電圧リチウムイオン電池に使用されるポリカルバゾールを形成するために重合できます。 カルバゾールコアへのシアノ基の導入は酸化電位を上昇させ、高電圧正極材料と互換性を持たせます .
レドックスメディエーターと触媒
9H-カルバゾール-3,6-ジカルボニトリル: は、レドックスメディエーターと触媒として機能します。リチウムイオン電池のレドックスシャトルとして提案されており、内部放電経路を提供することで過電圧障害を防ぎます。 これは、電池の安全性と寿命を向上させます .
超分子化学
この化合物は、汎用性があり微調整可能な有機ビルディングブロックとして、超分子化学に応用されています。 この化合物は、ガス貯蔵、分離、触媒に潜在的な用途を持つ金属有機構造体 (MOF) のための複雑な配位子を合成するために使用できます .
Safety and Hazards
将来の方向性
Research on 9H-carbazole-3,6-dicarbonitrile could explore its applications in material science, medicinal chemistry, and supramolecular chemistry. Additionally, investigating its compatibility with high-voltage cathode materials for Li-Ion batteries and its potential for further carbonization to obtain N-doped carbons would be valuable .
特性
IUPAC Name |
9H-carbazole-3,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXYZCGWHFCFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444738 | |
| Record name | 9H-carbazole-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57103-03-4 | |
| Record name | 9H-Carbazole-3,6-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-carbazole-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9H-carbazole-3,6-dicarbonitrile considered a versatile building block in material science?
A1: 9H-carbazole-3,6-dicarbonitrile possesses two nitrile groups which are versatile functional groups. [] These can be easily transformed into other functional groups, enabling the synthesis of a diverse range of carbazole derivatives. This tunability makes it a valuable building block for creating new materials with tailored properties for applications in areas like organic electronics and photovoltaics. [, ]
Q2: What is the significance of the catalytic synthesis method described for 9H-carbazole-3,6-dicarbonitrile?
A2: The research highlights a catalytic, high-yielding, and scalable procedure for synthesizing 9H-carbazole-3,6-dicarbonitrile. [] This is significant because catalytic methods generally offer advantages over traditional synthetic routes, such as reduced waste, milder reaction conditions, and improved atom economy. The high yield and scalability of the process make it attractive for potential industrial applications, paving the way for easier access to this valuable compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)







![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)


